molecular formula C11H15F2N5O B11731540 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1855951-31-3

2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11731540
CAS No.: 1855951-31-3
M. Wt: 271.27 g/mol
InChI Key: UXCZFOHKDRJVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a molecular formula of C11H16ClF2N5O. This compound is characterized by the presence of two pyrazole rings, a difluoroethyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. The starting materials include 1H-pyrazole and 2,2-difluoroethylamine. The synthesis process involves:

    Formation of the pyrazole ring: This is achieved through cyclization reactions involving hydrazine and 1,3-diketones.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole ring with 2,2-difluoroethylamine under controlled conditions.

    Formation of the ethan-1-ol moiety: This is achieved through the reaction of the intermediate compound with ethylene oxide.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch reactors: Used for the initial formation of the pyrazole ring.

    Continuous flow reactors: Employed for the subsequent steps to ensure consistent product quality.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved include:

    Enzyme inhibition: The compound inhibits specific enzymes, leading to altered metabolic pathways.

    Protein binding: The compound binds to proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-1H-pyrazole
  • 2-(difluoroethylamino)-1H-pyrazole
  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Uniqueness

2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of two pyrazole rings and the ethan-1-ol moiety. This unique structure imparts specific chemical properties, such as enhanced binding affinity and specificity, making it valuable in various scientific research applications.

Properties

CAS No.

1855951-31-3

Molecular Formula

C11H15F2N5O

Molecular Weight

271.27 g/mol

IUPAC Name

2-[3-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H15F2N5O/c12-10(13)8-18-7-9(6-15-18)5-14-11-1-2-17(16-11)3-4-19/h1-2,6-7,10,19H,3-5,8H2,(H,14,16)

InChI Key

UXCZFOHKDRJVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NCC2=CN(N=C2)CC(F)F)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.